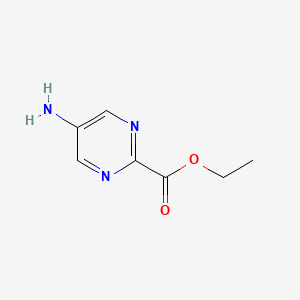
Ethyl 5-aminopyrimidine-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-aminopyrimidine-2-carboxylate: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Wirkmechanismus
Target of Action
Ethyl 5-aminopyrimidine-2-carboxylate is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing sleeping sickness, such as Trypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
It is known that 2-aminopyrimidine derivatives interact with these targets, leading to their inhibition . The structural modifications of these compounds, such as the substitutions of their amino group and phenyl ring, influence their activities .
Biochemical Pathways
This interference disrupts the normal functioning of these organisms, leading to their death .
Pharmacokinetics
The compound’s molecular weight (16717 g/mol) and its chemical structure suggest that it may have suitable properties for bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity, while others have exhibited excellent antiplasmodial activity .
Biochemische Analyse
Biochemical Properties
Ethyl 5-aminopyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. This compound is also known to bind with certain proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit enzymes involved in DNA synthesis, thereby preventing cell proliferation. Additionally, this compound can activate certain signaling pathways that lead to apoptosis in cancer cells . Changes in gene expression induced by this compound further contribute to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in nucleotide metabolism is particularly noteworthy, as it can affect the synthesis and degradation of nucleotides, thereby impacting cellular energy balance and genetic material synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound is known to be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . The distribution pattern of this compound can influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA synthesis . The subcellular localization of this compound is essential for understanding its precise mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 5-aminopyrimidine-2-carboxylate typically begins with commercially available starting materials such as ethyl cyanoacetate and guanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with ethanol as the solvent.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 5-aminopyrimidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-aminopyrimidine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-aminopyrimidine-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
IUPAC Name |
ethyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNOYWZVZUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730529 | |
| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-76-3 | |
| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


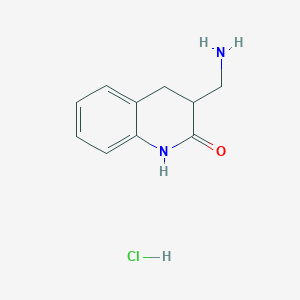
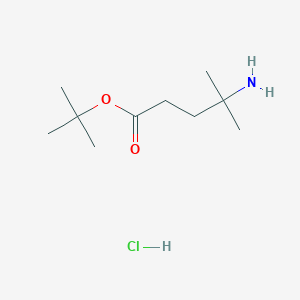
![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)
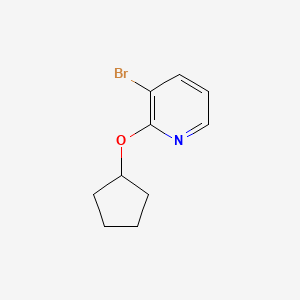
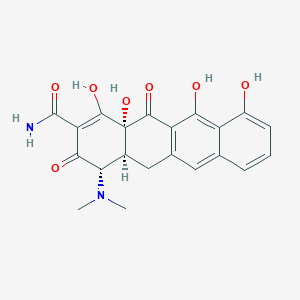
![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)
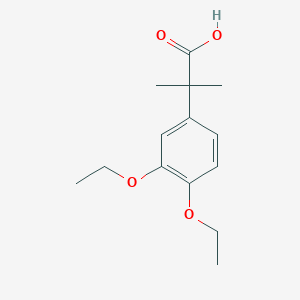


![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)
